
烯丙基甲基硫醚
描述
Allyl Methyl Sulfide is an organosulfur compound with the chemical formula CH₂=CHCH₂SCH₃. It is a colorless liquid with a strong odor characteristic of alkyl sulfides. This compound is a metabolite of garlic and is responsible for the characteristic “garlic breath” after consuming garlic .
科学研究应用
Chemistry: In chemistry, Allyl Methyl Sulfide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology: In biological research, Allyl Methyl Sulfide is studied for its role as a metabolite of garlic. It is investigated for its potential health benefits, including antimicrobial and antioxidant properties .
Medicine: Allyl Methyl Sulfide is explored for its therapeutic properties. It is believed to have potential in preventing cardiovascular diseases, cancer, and other health conditions due to its bioactive properties .
Industry: In the industrial sector, Allyl Methyl Sulfide is used in the production of flavors and fragrances. Its strong odor makes it a valuable component in creating garlic-like scents .
作用机制
The mechanism of action of Allyl Methyl Sulfide involves its interaction with various molecular targets and pathways. As a metabolite of garlic, it is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s bioactive properties are attributed to its ability to interact with cellular components, leading to various physiological effects .
Similar Compounds:
- Diallyl Disulfide
- Diallyl Trisulfide
- Diallyl Sulfide
- Dipropyl Disulfide
- Dipropyl Trisulfide
- 1-Propenylpropyl Disulfide
- Dimethyl Disulfide
Comparison: Allyl Methyl Sulfide is unique among these compounds due to its specific structure and odor profile. While other organosulfur compounds also exhibit bioactive properties, Allyl Methyl Sulfide is particularly noted for its role in contributing to the characteristic garlic breath. Its relatively simple structure makes it a valuable model compound for studying the properties and reactions of organosulfur compounds .
安全和危害
未来方向
Despite AMS’s significant therapeutic benefits, its clinical utility is limited due to poor stability and unpredictable bioavailability . Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of AMS . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new AMS formulations .
生化分析
Biochemical Properties
Allyl methyl sulfide exhibits antibacterial, antioxidant, and anticancer properties . It is one of the major active compounds of Allium species, which includes garlic . The organosulfur compounds in garlic, including Allyl methyl sulfide, are believed to prevent the development of cancer, cardiovascular, neurological, diabetes, liver diseases as well as allergy and arthritis .
Cellular Effects
Organosulfur compounds from garlic, which include Allyl methyl sulfide, have been shown to have antibacterial and antioxidant activities . These activities are related to their rich content in sulfur compounds .
Molecular Mechanism
It is known that organosulfur compounds from garlic, including Allyl methyl sulfide, can inhibit cytochrome p4502E1 (CYP2E1), which is one of the mechanisms explaining the anticarcinogenic effects of garlic-derived agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl methyl sulfide have been observed to change over time. For instance, in a study on the excretion profiles of garlic-derived compounds, maximum concentrations of the metabolites were detected around 1–2 h after garlic intake . In some cases, a second maximum occurred around 6 h after ingestion of garlic .
Dosage Effects in Animal Models
In animal studies, oral doses in excess of 50 mg/kg of diallyl sulfide, a compound similar to Allyl methyl sulfide, effectively shut down the CYP2E1 protein . This indicates that 50 mg/kg is the inflection point in animal studies in which this CYP can be suppressed .
Metabolic Pathways
The major metabolic pathways of Allyl methyl sulfide in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, Allyl methyl sulfide was discovered in the breath of tested volunteers .
Transport and Distribution
It is known that organosulfur compounds from garlic, including Allyl methyl sulfide, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .
Subcellular Localization
It is known that organosulfur compounds from garlic, including Allyl methyl sulfide, are volatile and can cross the cell membrane and enter the cells easily .
准备方法
Synthetic Routes and Reaction Conditions: Allyl Methyl Sulfide is typically prepared by the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH (aq)} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{NaCl} + \text{H}_2\text{O} ] This reaction is carried out under aqueous conditions .
Industrial Production Methods: In industrial settings, the production of Allyl Methyl Sulfide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency .
化学反应分析
Types of Reactions: Allyl Methyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, Allyl Methyl Sulfide can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of Allyl Methyl Sulfide can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Allyl Methyl Sulfide can undergo nucleophilic substitution reactions, where the sulfide group is replaced by other nucleophiles. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include allyl methyl sulfoxide, allyl methyl sulfone, and various substituted derivatives .
属性
IUPAC Name |
3-methylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPQIPTCCLBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064976 | |
| Record name | 1-Propene, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
92.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | 3-(Methylthio)-1-propene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
10152-76-8 | |
| Record name | Allyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10152-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7QI1R316C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Methylthio)-1-propene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



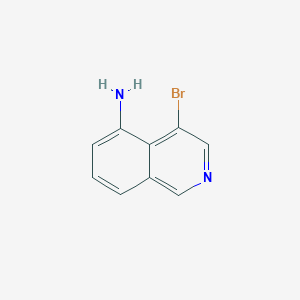


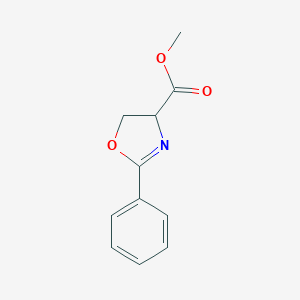
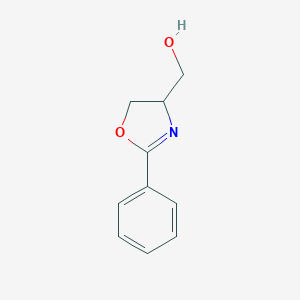
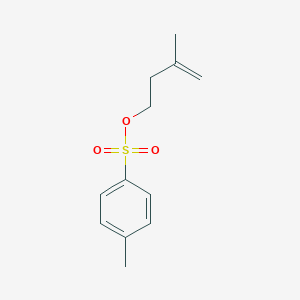



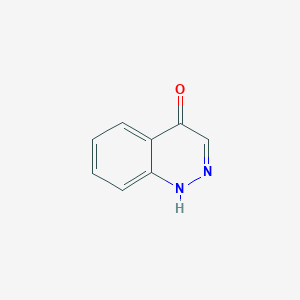

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
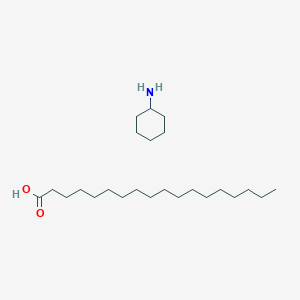
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)